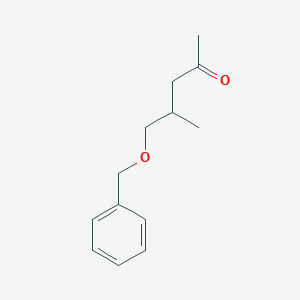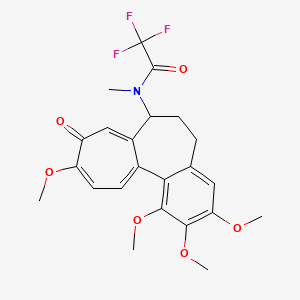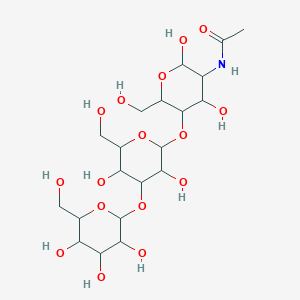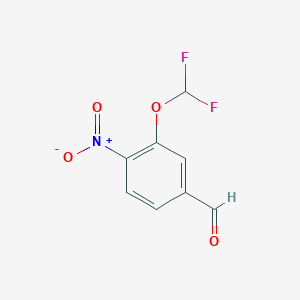
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It features a rhodium center coordinated with 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene ligands, with tetrafluoroborate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The ligands 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then reacted with a rhodium precursor, such as rhodium chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Counterion Exchange: The resulting rhodium complex is treated with tetrafluoroboric acid to exchange the chloride ions with tetrafluoroborate, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable base and solvent, and may be facilitated by heating or photolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes.
Aplicaciones Científicas De Investigación
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate has several scientific research applications:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity can be explored for applications in medicinal chemistry and drug development.
Industrial Processes: The compound can be utilized in industrial processes that require efficient and selective catalysts.
Mecanismo De Acción
The mechanism by which 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The specific molecular targets and pathways depend on the particular reaction or application being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-bis(diphenylphosphino)butane;rhodium;tetrafluoroborate
- 1,5-cyclooctadiene;rhodium;chloride
- 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl;rhodium;tetrafluoroborate
Uniqueness
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to similar compounds.
Propiedades
Fórmula molecular |
C28H40BF4P2RhS- |
|---|---|
Peso molecular |
660.3 g/mol |
Nombre IUPAC |
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
Clave InChI |
ROQCIQNDSCZIGH-ONEVTFJLSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(SC3=CC=CC=C23)P4C(CCC4C)C.C1/C=C\CC/C=C\C1.[Rh] |
SMILES canónico |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)


![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)




